3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Medicinal Chemistry Physicochemical Property Optimization Solubility Enhancement

Medicinal chemistry requires building blocks that precisely modulate lead compound properties. Generic oxetanes often fail to deliver required polarity or H-bond capacity. This 3,3-disubstituted oxetane offers quantitative advantages: calculated XLogP3 of -0.4 (vs. +0.8 for unsubstituted analog) and TPSA of 49.7 Ų. - Dual functional handles: oxetan-3-ol + benzylic alcohol for derivatization - Ideal for fragment libraries and carboxylic acid bioisostere development - High-yielding synthetic route ensures batch-to-batch consistency

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B11908912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=CC(=C2)CO)O
InChIInChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2
InChIKeyPGEKIIWEKOUYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol: Functionalized Oxetane Scaffold


3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is a 3,3-disubstituted oxetane derivative featuring a phenyl ring meta-substituted with a hydroxymethyl group. This compound, with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol, is primarily utilized as a versatile building block in pharmaceutical research [1]. Its structure incorporates the oxetane core, a motif valued in drug discovery for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability [2]. The presence of both an oxetan-3-ol and a pendant benzylic alcohol provides a unique hydrogen-bonding profile and serves as a functional handle for further derivatization [1].

Why Generic Oxetane Analogs Compromise Project Outcomes


The strategic value of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is defined by the specific interplay between its oxetane core and its meta-hydroxymethylphenyl substituent. Simply substituting this compound with a generic oxetane or a closely related analog lacking this functional group can significantly alter key molecular properties. The additional hydroxyl group directly impacts hydrogen bonding capacity, calculated lipophilicity (XLogP3), and topological polar surface area (TPSA) relative to simpler phenyl oxetanes [1][2]. These differences are not trivial; they can critically influence the aqueous solubility, membrane permeability, and metabolic stability of the final drug candidates into which the scaffold is incorporated [3]. Therefore, the specific substitution pattern is essential for achieving the intended physicochemical profile in a lead optimization program.

Quantitative Differentiation Guide vs. Key Analogs


Enhanced Hydrogen Bonding Capacity vs. Unsubstituted Analog

The meta-hydroxymethyl group on 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol introduces an additional hydrogen bond donor, increasing the total H-bond donor count to 2 and the acceptor count to 3, compared to its direct analog (3-Phenyloxetan-3-yl)methanol, which lacks this extra hydroxyl group and thus has only 1 H-bond donor and 2 acceptors [1][2]. This structural difference is quantitatively reflected in the computed hydrogen bonding capacity.

Medicinal Chemistry Physicochemical Property Optimization Solubility Enhancement

Lower Calculated Lipophilicity (XLogP3) vs. Direct Analog

The introduction of the polar hydroxymethyl group significantly lowers the predicted lipophilicity of the target compound. The calculated partition coefficient (XLogP3) for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is -0.4 [1], whereas the value for the analogous (3-Phenyloxetan-3-yl)methanol, which has only the oxetane core and phenyl ring, is substantially higher at 0.8 [2]. This represents a calculated difference of -1.2 log units, indicating a more hydrophilic character for the target compound.

Lipophilicity Drug Design Physicochemical Profiling Bioisosteres

Reproducible, High-Yielding Synthetic Route

Unlike some specialized oxetane building blocks that require complex, low-yielding syntheses, 3-substituted oxetan-3-yl methyl alcohols, including the target class of compound, can be prepared via a versatile and efficient malonate-based route. The reported procedure provides access to a range of oxetanes in high yields, exemplified by a 98% yield in the first step of the sequence for a related derivative [1]. This synthetic accessibility ensures a more reliable and potentially cost-effective supply chain compared to analogs that lack a robust and scalable synthesis.

Synthetic Methodology Medicinal Chemistry Building Blocks Process Chemistry

Oxetane Core Provides Class-Leading Potential for Improved Metabolic Stability vs. Carbonyl Analogs

The oxetane ring is a well-established isostere for the carbonyl group and has been shown to offer a class-level advantage in improving metabolic stability when used as a replacement in drug candidates [1][2]. In a direct comparative study, oxetan-3-ol derivatives of ibuprofen retained their ability to inhibit eicosanoid biosynthesis in vitro, demonstrating that this isosteric replacement does not necessarily abolish biological activity while potentially enhancing metabolic profile [2]. In contrast, the corresponding carbonyl-containing moiety (e.g., a ketone) would be more susceptible to metabolic reduction, leading to a shorter half-life.

Drug Metabolism Pharmacokinetics Medicinal Chemistry Bioisosteres

Recommended Research Applications


Lead Optimization for Enhanced Solubility and Polarity

This scaffold is ideally suited for medicinal chemistry programs aiming to improve the aqueous solubility of a lead series without drastically increasing molecular weight. The quantitative evidence of a lower XLogP3 (-0.4) and increased hydrogen bonding capacity (2 donors, 3 acceptors) compared to simpler phenyl oxetane analogs [1][2] makes it a superior choice for introducing polarity and modulating lipophilicity. Procurement of this specific compound over its unsubstituted analog (XLogP3 0.8) [2] is justified when the project's design criteria require a more hydrophilic building block.

Carboxylic Acid Bioisostere Synthesis

The oxetane core is recognized as a potential bioisostere for the carboxylic acid functional group, offering improved metabolic stability and permeability [1]. The 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol scaffold provides a functionalized entry point for synthesizing these valuable analogs. Researchers seeking to replace a metabolically labile carboxylic acid moiety or a carbonyl group with a more stable oxetane isostere can utilize this compound as a key intermediate, leveraging the class-level advantages of the oxetane ring [1].

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

With its balanced molecular weight (180.20 g/mol) and high calculated topological polar surface area (TPSA of 49.7 Ų) [1], this compound aligns well with the physicochemical property guidelines for fragment libraries. Its unique substitution pattern introduces chemical diversity that is not available from more common, less functionalized oxetane fragments. The availability of a documented, high-yielding synthetic route [2] further supports its routine use in building diverse compound libraries for screening.

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